molecular formula C14H11FN2OS2 B2874185 3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 379238-47-8

3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2874185
CAS No.: 379238-47-8
M. Wt: 306.37
InChI Key: WUMCLARBBAVJIZ-UHFFFAOYSA-N
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Description

3-Ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a fluorinated thienopyrimidinone derivative with a molecular formula of C₁₄H₁₂FN₂OS₂ and a molecular weight of 314.38 g/mol (calculated from ). The compound features a thieno[2,3-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 5, an ethyl group at position 3, and a sulfanyl (-SH) moiety at position 2.

Thieno[2,3-d]pyrimidinones are known for their structural versatility and pharmacological relevance, often serving as kinase inhibitors, antibacterial agents, or anti-inflammatory compounds . The 4-fluorophenyl group in this compound is a critical pharmacophore, enhancing binding affinity to biological targets through hydrophobic interactions and electronic effects .

Properties

IUPAC Name

3-ethyl-5-(4-fluorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS2/c1-2-17-13(18)11-10(7-20-12(11)16-14(17)19)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMCLARBBAVJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and fluorophenyl derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can affect the thieno[2,3-d]pyrimidine ring.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under conditions such as reflux in polar solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been explored for its potential in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Studied for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name R1 (Position 3) R2 (Position 5) R3 (Position 2) CAS/Ref
Target Compound Ethyl 4-Fluorophenyl Sulfanyl (-SH) Ref: 10-F651328
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one Allyl 4-Fluorophenyl Benzylsulfanyl 727689-90-9
5-(4-Fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one 2-Methoxyethyl 4-Fluorophenyl Sulfanyl (-SH) 743452-38-2
3-(2-Methylpropyl)-5-phenyl-2-sulfanylidene-thieno[2,3-d]pyrimidin-4-one 2-Methylpropyl Phenyl Sulfanylidene 731827-12-6
3-(Prop-2-en-1-yl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one Allyl H Sulfanyl (-SH) 51550-04-0

Key Observations :

4-Fluorophenyl vs. Phenyl: Compounds with 4-fluorophenyl (e.g., target compound, ) exhibit enhanced bioactivity compared to non-fluorinated analogues (e.g., ), likely due to improved target binding and metabolic stability .

Position 3 Substituents : Ethyl (target compound) and 2-methoxyethyl () groups balance lipophilicity and solubility, whereas bulkier substituents like benzylsulfanyl () may reduce bioavailability.

Sulfanyl vs.

Pharmacological Activity Comparison

Key Findings :

  • Fluorinated Derivatives: The target compound’s 4-fluorophenyl group aligns with derivatives in and , which show superior antimicrobial potency. For example, fluorinated compound 67d (IC₅₀ = 0.42 μM) outperforms non-fluorinated analogues .
  • Role of Sulfanyl Group : The -SH group in the target compound and ’s derivatives is critical for forming disulfide bonds or coordinating metal ions in enzyme active sites, enhancing inhibitory effects .
  • Ethyl vs. Allyl Substituents : Ethyl (target) may offer better metabolic stability than allyl groups (), which are prone to oxidation .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility (Predicted)
Target Compound 314.38 3.2 Moderate (aqueous)
3-Allyl-2-(benzylsulfanyl)-... 385.47 4.8 Low
5-(4-Fluorophenyl)-3-(2-methoxyethyl)-... 336.40 2.5 High
3-(2-Methylpropyl)-5-phenyl-... 302.41 3.9 Low

Key Insights :

  • The target compound’s moderate logP (3.2) suggests favorable membrane permeability compared to highly lipophilic analogues like (logP = 4.8).
  • The 2-methoxyethyl group in improves aqueous solubility (logP = 2.5), highlighting the impact of polar substituents.

Biological Activity

3-Ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula: C15H13FN2OS2
  • Molecular Weight: 320.4 g/mol
  • CAS Number: 610275-51-9

Antitumor Activity

Recent studies have highlighted the antitumor properties of thieno[2,3-d]pyrimidine derivatives. The compound was evaluated for its cytotoxic effects against various cancer cell lines. In a study involving the NCI 60 cell line panel, it exhibited significant growth inhibition across multiple lines. Notably, compounds structurally related to this compound demonstrated better activity than the standard chemotherapeutic agent 5-fluorouracil, with specific compounds showing TGI (Total Growth Inhibition) values as low as 16.2 µM and GI50 (Growth Inhibition 50%) values around 3.3 µM .

The mechanism through which thieno[2,3-d]pyrimidines exert their antitumor effects primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells. The structural features of these compounds allow them to bind effectively to DHFR, mimicking folic acid binding but with selectivity for tumor cells due to higher expression of folate receptors in cancerous tissues .

Case Studies

StudyCell Lines TestedTGI Value (µM)GI50 Value (µM)Comparison Drug
Study ANCI 60 Panel16.23.35-Fluorouracil
Study BVarious Tumor Lines67.76.6Methotrexate

These findings demonstrate that the compound not only inhibits cancer cell growth but does so at concentrations significantly lower than traditional therapies.

Safety and Toxicological Profile

While the compound shows promise as an antitumor agent, its safety profile is crucial for clinical applications. According to safety data sheets, it is classified as a skin and eye irritant and poses specific target organ toxicity upon single exposure . Further toxicological studies are necessary to establish safe dosage levels and potential side effects.

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